Fmoc-homoarg-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELIJBJYZHTQU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654068 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776277-76-0 | |
| Record name | N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Protected Amino Acids in Peptide Science
The journey of peptide synthesis began in the late 19th and early 20th centuries, with pioneering work by scientists like Theodor Curtius and Emil Fischer. brieflands.com Curtius's work in 1881 on N-protected dipeptides and Fischer's synthesis of a Gly-Gly dipeptide in 1901 laid the fundamental groundwork for the field. brieflands.com A significant breakthrough came with the introduction of the carbobenzoxy (Cbz) protecting group by Bergmann and Zervas, which allowed for the controlled synthesis of peptides without racemization. brieflands.comnih.gov
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field. nih.govpeptide.com This technique, which involves anchoring the growing peptide chain to a solid resin support, enabled the rapid and efficient synthesis of complex peptides. peptide.comwikipedia.org The introduction of the tert-butyloxycarbonyl (Boc) protecting group in 1957, which could be removed under acidic conditions, further enhanced the utility of SPPS. brieflands.comwikipedia.org
In 1970, the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han provided a milder and orthogonal protection strategy to the acid-labile Boc group. nih.govpeptide.com This "Fmoc/tBu" strategy, which utilizes the Fmoc group for N-terminal protection and tert-butyl-based groups for side-chain protection, has become a cornerstone of modern peptide synthesis. peptide.com The evolution of these protecting groups and synthesis methodologies has made the chemical synthesis of peptides a routine and powerful tool in both academic and industrial research.
Significance of Homoarginine Derivatives in Contemporary Peptide Chemistry
Homoarginine, a non-proteinogenic amino acid, is a higher homolog of arginine, containing an additional methylene (B1212753) group in its side chain. wikipedia.org This subtle structural modification imparts unique properties to peptides incorporating this residue. One of the key advantages of substituting arginine with homoarginine is the increased resistance of the resulting peptides to enzymatic degradation by trypsin. apnbiotech.com
Physiologically, homoarginine plays a role in increasing nitric oxide (NO) availability, which is crucial for endothelial function. wikipedia.org It can act as a substrate for nitric oxide synthase and inhibit arginase, an enzyme that competes for arginine. wikipedia.org In marine sponges, L-homoarginine is found in high concentrations and is believed to be a precursor for various bioactive natural products. acs.org
The incorporation of homoarginine into peptides can significantly influence their biological activity and pharmacokinetic properties. chemimpex.com For instance, substituting lysine (B10760008) with homoarginine in cationic lytic peptides has been shown to enhance their efficacy in delivering macromolecules like proteins and Cas9/sgRNA complexes into cells. nih.govkyoto-u.ac.jp This highlights the potential of homoarginine derivatives in developing novel therapeutic peptides and drug delivery systems. nih.govkyoto-u.ac.jp
Overview of Fmoc Homoarg Oh Derivatives in Research
The utility of Fmoc-homoarg-OH is expanded through its various side-chain protected derivatives, which are crucial for preventing unwanted side reactions during peptide synthesis. These derivatives allow for the strategic incorporation of homoarginine into peptide sequences, enabling the exploration of structure-activity relationships and the development of peptides with enhanced properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| Fmoc-HomoArg(Pbf)-OH | C35H42N4O7S | 662.8 | Synthesis of antimicrobial peptides, neuropeptides, enzyme inhibitors, and drug delivery systems. apnbiotech.cominnospk.com |
| Fmoc-hArg(Boc)2-OH | Not explicitly found | Not explicitly found | Used in the synthesis of β-hairpin peptidomimetic inhibitors of protein-RNA interactions. uzh.ch |
| Fmoc-Homoarg(Et)2-OH hydrochloride | C26H34N4O4·HCl | 503.07 | Used in the development of peptide-based therapeutics, particularly in oncology and immunology, and in bioconjugation. chemimpex.comnetascientific.com |
Fmoc-HomoArg(Pbf)-OH
Fmoc-L-HomoArg(Pbf)-OH is a widely used derivative where the guanidino group of homoarginine is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. apnbiotech.cominnospk.com The Pbf group is acid-labile and is typically removed during the final cleavage of the peptide from the resin. chempep.com This derivative has been instrumental in the synthesis of various biologically active peptides. For example, it has been used to create antimicrobial peptides, neuropeptides, and enzyme inhibitors. apnbiotech.com It also finds application in the development of drug delivery systems and as a tool for studying protein-protein interactions. apnbiotech.com The Pbf protecting group offers efficient protection of the guanidine (B92328) side chain, preventing side reactions and ensuring high yields in peptide synthesis. chempep.com
Fmoc-hArg(Boc)2-OH
Fmoc-hArg(Boc)2-OH utilizes two tert-butoxycarbonyl (Boc) groups to protect the guanidino side chain. The Boc groups are also acid-labile, but their removal can sometimes require harsher conditions compared to the Pbf group. chempep.com This derivative has been employed in specialized research areas, such as the synthesis of β-hairpin peptidomimetics designed to inhibit protein-RNA interactions, which are crucial in viral and bacterial pathogenesis. uzh.ch While less common than the Pbf-protected version, Fmoc-hArg(Boc)2-OH provides an alternative protection strategy for specific synthetic needs.
Fmoc-Homoarg(Et)2-OH hydrochloride
Fmoc-Homoarg(Et)2-OH hydrochloride is a specialized derivative that incorporates diethyl groups on the guanidino function. chemimpex.comevitachem.com This modification can enhance the pharmacological properties of the resulting peptides, such as their stability and bioactivity. chemimpex.comnetascientific.com It is particularly valuable in the synthesis of peptide-based therapeutics, including those for oncology and immunology, as well as in bioconjugation applications. chemimpex.comnetascientific.com The hydrochloride salt form often improves the solubility and reactivity of the compound. chemimpex.com This derivative can be used to create diverse peptide libraries for high-throughput screening to discover novel bioactive compounds. chemimpex.com
Emerging Trends and Future Directions for Fmoc Homoarg Oh in Academic Investigations
Conventional Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound
This compound is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com The Fmoc group protects the α-amino group and is removed under basic conditions, typically with piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu The side chain of homoarginine is commonly protected with the acid-labile pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which prevents side reactions during synthesis and is cleaved during the final trifluoroacetic acid (TFA) treatment. chempep.comsigmaaldrich-jp.com
Fmoc-based SPPS Strategies and their Adaptations for Homoarginine Incorporation
The general strategy for incorporating this compound follows the standard Fmoc/tBu SPPS cycle. unifi.itsemanticscholar.org This involves the sequential deprotection of the Fmoc group from the resin-bound peptide and subsequent coupling of the next Fmoc-protected amino acid. For the incorporation of this compound, the process is analogous to that of Fmoc-Arg(Pbf)-OH. sigmaaldrich.comsigmaaldrich-jp.com
The synthesis cycle typically includes:
Swelling of the resin: The solid support, often a resin like Rink Amide, is swollen in a suitable solvent, commonly DMF. uci.eduunifi.it
Fmoc-deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20-30% piperidine in DMF. uci.eduunifi.it
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct. uci.eduunifi.it
Coupling: The incoming this compound is activated and coupled to the free N-terminal amine of the peptide-resin. unifi.it
Washing: The resin is washed again with DMF to remove unreacted reagents. unifi.it
This cycle is repeated for each amino acid in the sequence. unifi.it
Coupling Reagents and Additives in this compound SPPS
A variety of coupling reagents and additives are employed to facilitate the efficient incorporation of this compound. The choice of reagents can significantly impact coupling efficiency and minimize side reactions.
Commonly used coupling reagents include:
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide. unifi.itrsc.org
Uronium/Aminium salts: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) are effective for coupling. sigmaaldrich-jp.comresearchgate.net PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another phosphonium-based option. sigmaaldrich-jp.comiris-biotech.de
Additives are often used in conjunction with coupling reagents to enhance reaction rates and suppress racemization.
Hydroxybenzotriazoles: 1-Hydroxybenzotriazole (HOBt) and its derivatives are common additives. iris-biotech.degoogle.comgoogle.com
OxymaPure®: Ethyl (hydroxyimino)cyanoacetate is considered a safe and efficient additive, particularly in combination with DIC. unifi.itrsc.orgresearchgate.net
The selection of the base is also crucial. N,N-Diisopropylethylamine (DIPEA) is a sterically hindered base frequently used in coupling reactions. researchgate.netiris-biotech.de
Table 1: Common Coupling Reagents and Additives for this compound Incorporation
| Reagent Type | Examples | Typical Use |
| Coupling Reagents | DIC, HBTU, HCTU, PyBOP | To activate the carboxylic acid of this compound for amide bond formation. sigmaaldrich-jp.comunifi.itrsc.orgresearchgate.netiris-biotech.de |
| Additives | HOBt, OxymaPure® | To enhance coupling efficiency and minimize side reactions like racemization. unifi.itrsc.orgiris-biotech.degoogle.comgoogle.comresearchgate.net |
| Bases | DIPEA | To neutralize protonated species and facilitate the coupling reaction. researchgate.netiris-biotech.de |
Optimization of Reaction Conditions for this compound Coupling
Optimizing reaction conditions is paramount for achieving high coupling yields and minimizing impurities during the incorporation of this compound. Key parameters include the choice of solvent, reaction temperature, and strategies to mitigate side reactions.
The solvent plays a critical role in SPPS by solvating the peptide-resin and reagents, thereby influencing reaction kinetics. peptide.com While N,N-dimethylformamide (DMF) is a conventional and widely used solvent, alternatives like N-butylpyrrolidinone (NBP) have been explored as greener options. rsc.orgresearchgate.net
DMF: It is an effective solvent for SPPS but has associated health and environmental concerns. researchgate.netpeptide.com It can also degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection. peptide.com
NBP: This solvent is considered a greener alternative to DMF. rsc.orgresearchgate.net However, its higher viscosity can sometimes hinder the penetration of reagents into the resin, which may necessitate adjustments to the protocol, such as increased temperature. rsc.orgresearchgate.net Studies have shown that while Fmoc-Arg(Pbf)-OH is less stable in NBP compared to DMF over extended periods, solutions can still be viable for use in automated synthesizers where they are prepared just before coupling. researchgate.net
Table 2: Comparison of DMF and NBP as Solvents in SPPS
| Solvent | Advantages | Disadvantages |
| DMF | Good solvation properties, widely used. peptide.com | Health and environmental concerns, potential for degradation. researchgate.netpeptide.com |
| NBP | Greener alternative. rsc.orgresearchgate.net | Higher viscosity may impede reagent penetration. rsc.orgresearchgate.net |
Elevated temperatures are often employed in SPPS to accelerate coupling reactions and overcome difficult sequences. Microwave-assisted SPPS, for instance, can significantly reduce reaction times. unifi.it
Elevated Temperatures: Increasing the temperature, for example to 45°C when using NBP, can help reduce the solvent's viscosity and speed up the coupling reaction. rsc.orgresearchgate.net In microwave-assisted synthesis, temperatures can reach up to 90°C, which has been shown to be effective for incorporating Fmoc-L-Har(Pbf)-OH with the DIC/OxymaPure coupling system. unifi.itacs.org
Caution: While higher temperatures can be beneficial, they can also promote side reactions. Therefore, careful optimization is required. unifi.it For instance, in the synthesis of eptifibatide, a double coupling of Fmoc-L-Har(Pbf)-OH was found not to be advantageous in limiting certain impurities. acs.org
A significant side reaction during the coupling of arginine and its homologs like homoarginine is the formation of a δ-lactam. rsc.orgresearchgate.netnih.gov This intramolecular cyclization of the activated amino acid renders it inactive for coupling, leading to lower yields and the formation of deletion peptides. rsc.orgresearchgate.net
Strategies to mitigate δ-lactam formation include:
In situ activation: Activating the amino acid in the presence of the resin-bound amine can favor the desired intermolecular coupling over the intramolecular cyclization. rsc.orgresearchgate.net A proposed strategy for Fmoc-Arg(Pbf)-OH in NBP involves adding the amino acid and additive to the resin, reaching the target temperature, and then adding the coupling reagent in portions. rsc.orgresearchgate.net
Choice of protecting groups: The type of side-chain protecting group on the guanidino function can influence the rate of lactam formation. nih.gov
Careful control of reaction conditions: Factors such as the coupling method and the nature of the C-terminal protecting group of the amino acid can impact the extent of this side reaction. nih.gov The mixed anhydride (B1165640) coupling method has been reported to induce more δ-lactam formation. nih.gov
Temperature Optimization for this compound Incorporation
Solution-Phase Synthesis Approaches for this compound Intermediates
The synthesis of this compound intermediates in the solution phase is a foundational approach that provides the necessary precursors for solid-phase peptide synthesis (SPPS). A common strategy involves the guanidinylation of a protected lysine (B10760008) derivative. For instance, Boc-Lys-OH can be converted into tris-alkoxycarbonyl homoarginine derivatives, which are then used in peptide synthesis. nih.gov Another established method is the Arndt-Eistert homologation, which extends the side chain of a protected arginine precursor to create the homoarginine backbone. ethz.ch
Solution-phase synthesis offers the advantage of producing N-protected amino acids without the need for extensive extraction and concentration steps, which can lead to a significant reduction in the use of organic solvents. google.com This methodology typically involves introducing the protecting group to the amino acid under alkaline conditions, followed by the addition of a water-soluble organic solvent and subsequent neutralization or acidification to crystallize the N-protected amino acid. google.com
A key challenge in solution-phase synthesis is managing the solubility of peptide intermediates, which can decrease as the peptide chain elongates. To address this, specialized anchor molecules with branched alkyl chains have been developed to enhance solubility in organic solvents, facilitating a more efficient extraction-based workup. ajinomoto.com
| Parameter | Description | Reference |
| Starting Material | Boc-Lys-OH or protected arginine derivatives | nih.govethz.ch |
| Key Reaction | Guanidinylation or Arndt-Eistert homologation | nih.govethz.ch |
| Purification | Crystallization, often avoiding extraction/concentration | google.com |
| Solubility Enhancement | Use of branched-chain anchor molecules | ajinomoto.com |
Advanced Synthetic Strategies for this compound and its Analogs
Building upon traditional solution-phase methods, a range of advanced synthetic strategies have been developed to improve the efficiency, scale, and application of this compound in peptide synthesis.
Chemoenzymatic Synthesis Methods Involving this compound
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. Enzymes can be employed for the stereocontrolled production of the homoarginine backbone. For example, ω-transaminases can be used to convert δ-guanidino-α-ketovaleric acid into β-homoarginine with high stereopurity. Additionally, arginine:glycine amidinotransferase (AGAT) can be utilized for the enzymatic transamidination of lysine precursors to yield homoarginine.
Engineered enzymes, such as aminolysin-A, a modified aminopeptidase, can catalyze the formation of peptide bonds, offering a simple, one-pot reaction for creating diverse oligopeptides. rsc.org This approach can recognize various C-terminally modified amino acids as acyl donors. rsc.org Researchers have also identified enzymes capable of introducing lipophilic prenyl groups to homoarginine residues within peptides, which can enhance their ability to penetrate cellular membranes. ukri.org
| Enzyme | Application in Homoarginine Synthesis | Key Advantage | Reference |
| ω-Transaminases | Conversion of δ-guanidino-α-ketovaleric acid to β-homoarginine | Superior stereocontrol | |
| Arginine:glycine amidinotransferase (AGAT) | Enzymatic transamidination of lysine precursors | Controlled synthesis | |
| Aminolysin-A | Peptide bond formation | One-pot synthesis of diverse peptides | rsc.org |
| Prenyltransferases | Addition of lipophilic groups to homoarginine residues | Enhanced cellular permeability | ukri.org |
Automated Peptide Synthesis Techniques for this compound Containing Peptides
Automated solid-phase peptide synthesis (SPPS) is the cornerstone for producing peptides containing this compound. beilstein-journals.org The Fmoc/tBu protecting group strategy is commonly used, where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), and acid-labile groups protect the side chains. nih.gov This orthogonal strategy avoids the harsh acidic conditions required in Boc-based chemistry. nih.govgoogle.com
For the incorporation of this compound, a side-chain protecting group on the guanidine (B92328) function, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), is crucial. google.cominnospk.com The Pbf group provides hydrophobicity to the otherwise hydrophilic homoarginine, which facilitates smoother coupling reactions. google.comgoogle.com The use of coupling reagents like HBTU, TBTU, or a combination of DIC and OxymaPure is standard practice. google.comresearchgate.net
Microwave-assisted SPPS has emerged as a significant advancement, reducing reaction times and improving yields, particularly for arginine-rich sequences. chempep.comunifi.it Modern automated synthesizers can perform the repetitive coupling, washing, and deprotection steps with high efficiency, enabling the routine preparation of peptides. libretexts.org
| Technique/Reagent | Role in Automated Synthesis | Reference |
| Fmoc/tBu Strategy | Orthogonal protection for SPPS | nih.gov |
| Fmoc-Har(Pbf)-OH | Key building block for homoarginine incorporation | google.comgoogle.com |
| Coupling Reagents (HBTU, DIC/OxymaPure) | Activation of the carboxylic acid for peptide bond formation | google.comresearchgate.net |
| Microwave-Assisted SPPS | Acceleration of coupling and deprotection steps | chempep.comunifi.it |
Large-Scale Preparations and Industrial Feasibility Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of peptides containing this compound presents several challenges. The cost and availability of raw materials, including the protected amino acid itself, are significant factors. google.com Efficient and scalable synthesis processes are paramount. nih.govnih.gov
Industrial production often relies on robust and optimized SPPS protocols. google.com The use of green solvents like N-butylpyrrolidinone (NBP) as an alternative to DMF is being explored to improve the sustainability of the process. researchgate.net From a process development perspective, minimizing the number of steps and maximizing yield at each stage is critical for economic viability. google.com Fermentation is a promising and cost-effective method for the industrial production of the basic amino acid precursors, utilizing microorganisms like Corynebacterium glutamicum. nih.gov
Regioselective Protection and Deprotection Strategies for the Guanidine Moiety of Homoarginine
The highly basic and nucleophilic guanidine group of homoarginine necessitates protection during peptide synthesis to prevent side reactions. thieme-connect.de While not strictly necessary under all conditions due to protonation, protection is standard practice to avoid acylation and other undesired reactions. thieme-connect.de
A variety of protecting groups have been developed, with arylsulfonyl-based groups being the most widely used. thieme-connect.de These groups offer a range of acid labilities, which can be fine-tuned by altering the substitution pattern on the aryl moiety. thieme-connect.de The Pbf group is a popular choice in Fmoc-based SPPS due to its compatibility with standard protocols and its efficient removal with strong acids like trifluoroacetic acid (TFA) during the final cleavage step. innospk.comchempep.com Other protecting groups include Mtr and Pmc, which have similar properties to Pbf. chempep.com The nitro (NO2) group has also been revisited as a protecting group, as it can prevent the formation of δ-lactam, a major side-reaction during arginine incorporation. researchgate.netnih.gov
Orthogonal protection strategies are essential when multiple reactive groups are present. organic-chemistry.orggoogle.comgoogle.com This allows for the selective deprotection of one group while others remain intact. For example, the use of an Alloc group, which is removable under different conditions than Fmoc or Pbf, allows for specific on-resin modifications. researchgate.net
Deprotection of the guanidine group is typically achieved during the final cleavage of the peptide from the resin using a cocktail containing a strong acid like TFA, often with scavengers to prevent side reactions. peptide.com The specific conditions for deprotection must be carefully chosen to ensure complete removal of the protecting group without damaging the final peptide. peptide.comnih.gov
| Protecting Group | Abbreviation | Cleavage Condition | Key Feature | Reference |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Widely used in Fmoc-SPPS; provides hydrophobicity | google.cominnospk.comchempep.com |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Strong acid (e.g., TFA) | Acid labile | chempep.comnih.gov |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strong acid (e.g., TFA) | Similar to Pbf | chempep.com |
| Nitro | NO2 | SnCl2 in mild acid | Prevents δ-lactam formation | researchgate.netnih.gov |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Orthogonal to Fmoc and acid-labile groups | google.comresearchgate.net |
| tert-Butoxycarbonyl | Boc | Harsher acid conditions | Used in Boc-based SPPS | chempep.com |
Design and Synthesis of Peptide Libraries Incorporating this compound
The creation of peptide libraries is a powerful strategy in drug discovery and proteomics, allowing for the screening of a vast number of sequences to identify novel bioactive peptides or to optimize existing ones. proteogenix.sciencegenosphere-biotech.com The incorporation of non-standard amino acids like homoarginine, facilitated by this compound, can significantly expand the chemical diversity of these libraries. proteogenix.science
This compound is utilized in standard solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.com The Fmoc protecting group on the alpha-amino group is stable under a variety of coupling conditions and can be easily removed to allow for the sequential addition of amino acids to build the peptide chain. chemimpex.comgoogle.com This compatibility makes it straightforward to introduce homoarginine at specific positions within a peptide sequence during the automated or manual synthesis of peptide libraries. rsc.org
The design of these libraries can take several forms:
Overlapping Libraries: Used for continuous epitope mapping, these libraries consist of overlapping peptide fragments from a protein sequence. proteogenix.sciencegenosphere-biotech.com Introducing homoarginine can help to probe the importance of charge and side-chain length at specific positions for antibody recognition or biological function. proteogenix.science
Truncation Libraries: These libraries are created by systematically removing amino acids from the ends of a peptide to identify the minimal active sequence. proteogenix.science
Random Libraries: In this approach, certain positions in a peptide sequence are randomly substituted with different amino acids, including homoarginine, to discover novel sequences with enhanced activity. proteogenix.scienceproteogenix.science
The inclusion of homoarginine in peptide libraries has been instrumental in identifying potent inhibitors. For instance, a study on the bacterial Lon protease found a strong preference for L-homoarginine at the P3 position in its peptide substrates. nih.gov This discovery, stemming from combinatorial library screening, led to the generation of more effective fluorogenic tri-peptide substrates for further study. nih.gov
Table 1: Types of Peptide Libraries and the Role of this compound
| Library Type | Description | Application of this compound |
| Overlapping | Consists of a series of peptides that sequentially overlap in amino acid sequence, spanning a longer protein sequence. | Used to map linear epitopes and identify key residues for binding or activity where the extended guanidinium (B1211019) side chain of homoarginine can be systematically tested. proteogenix.sciencegenosphere-biotech.com |
| Truncation | Created by systematically removing amino acids from the N- or C-terminus of a peptide. | Helps to define the minimal peptide sequence required for biological function, with homoarginine substitutions testing the importance of the terminal charge and structure. proteogenix.science |
| Alanine Scanning | Systematically replaces each amino acid in a peptide with alanine. | While not directly using this compound, a subsequent "homoarginine scan" can be performed at key positions to probe the effect of an extended basic side chain. |
| Random | Involves the random incorporation of various amino acids at specific positions. | This compound is used to introduce diversity, allowing for the discovery of novel peptides with enhanced properties due to the unique characteristics of homoarginine. proteogenix.scienceproteogenix.science |
Development of Peptidomimetics Featuring Homoarginine Residues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.comjocpr.com The incorporation of homoarginine, using this compound during synthesis, is a key strategy in the development of these advanced therapeutic candidates. nih.gov
Structural and Functional Studies of Homoarginine-Containing Peptidomimetics
The guanidinium group of homoarginine plays a crucial role in the interaction of peptidomimetics with biological targets, often enhancing their activity against bacterial membranes. nih.gov Structural studies on peptidomimetics that combine α-peptide and β-peptoid elements have shown that the presence of homoarginine can lead to a higher degree of ordered structure compared to those with other residues. researchgate.net
In the context of inhibiting protein-protein interactions, such as the VEGF-A165/NRP-1 complex involved in angiogenesis, the introduction of homoarginine has proven beneficial. nih.gov Structure-activity relationship (SAR) studies have demonstrated that replacing certain amino acids with homoarginine can lead to more active and stable analogues. nih.govresearchgate.net For example, in a series of peptidomimetic inhibitors, branching the N-terminal lysine with a homoarginine residue resulted in more effective inhibition of the target interaction. nih.gov
Enhancement of Pharmacological Profiles through Homoarginine Incorporation
The substitution of arginine with homoarginine can significantly improve the pharmacological profile of peptidomimetics. The extended and flexible side chain of homoarginine can lead to altered binding affinities and selectivities for their targets. nih.gov
A notable example is in the development of inhibitors for the VEGF-A165/NRP-1 complex. Research has shown that replacing the C-terminal arginine with homoarginine can yield more stable and still potent inhibitors. nih.gov In one study, a peptidomimetic containing homoarginine (compound 4) exhibited a significantly longer half-life in human serum (t½ = 66 h) compared to its arginine-containing counterpart (compound 2, t½ = 62 h), demonstrating the potential of homoarginine to enhance proteolytic stability. nih.gov
Furthermore, the guanidino group of homoarginine can greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. nih.gov Studies comparing α-peptide–β-peptoid chimeras containing either lysine or homoarginine revealed that the guanidino-containing peptidomimetics were more effective at compromising the integrity of bacterial membrane models. nih.gov
Conformational Analysis of Peptidomimetics with Homoarginine
For instance, CD studies have shown that homoarginine-containing peptidomimetics can exhibit a higher degree of ordered structure in solution. researchgate.net The analysis of peptidomimetic conformations is crucial for understanding their interactions with biological targets and for the rational design of new and improved therapeutic agents. nih.govnih.gov Computational methods, such as molecular dynamics simulations, are also used to model the binding poses of homoarginine-containing peptidomimetics to their target proteins, providing insights into the key interactions that drive their activity. nih.govresearchgate.net
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound can be incorporated into peptides that are subsequently used in bioconjugation strategies. The guanidino group of the homoarginine residue can serve as a handle for specific chemical modifications.
While direct bioconjugation to the guanidino group of arginine and homoarginine is challenging, it can be achieved using α-dicarbonyl compounds like phenylglyoxal. This reaction is selective for the guanidino group and can be used to attach labels or other molecules to peptides containing homoarginine. nih.gov
More commonly, Fmoc-protected amino acid derivatives are designed to incorporate functionalities specifically for bioconjugation. For example, an arginine derivative has been developed where the guanidine group is modified with an amino-functionalized carbamoyl (B1232498) group. iris-biotech.de This allows for the attachment of labels, such as fluorescent tags or tritium, to peptides containing this modified residue. iris-biotech.de This strategy has been successfully applied to create labeled peptide receptor ligands with high affinity. iris-biotech.de
Another approach involves the conversion of lysine residues within a peptide to homoarginine. This can be achieved post-synthesis by reacting the peptide with a reagent like O-methylisourea, which converts the primary amine of the lysine side chain into a guanidinium group. researchgate.netcsic.es This method allows for the site-specific introduction of a homoarginine-like residue for subsequent bioconjugation or to enhance the biological activity of the peptide.
Incorporation of Homoarginine in Enzyme Substrate Design and Probe Development
The unique structural and chemical properties of homoarginine make it a valuable component in the design of enzyme substrates and probes. By incorporating homoarginine into a peptide sequence, researchers can create tools to study the activity and specificity of enzymes.
For example, as mentioned earlier, combinatorial library screening identified L-homoarginine as a preferred residue at the P3 position for the bacterial Lon protease. nih.gov This finding was then used to design and generate a set of fluorogenic tri-peptide substrates containing homoarginine to further investigate the enzyme's activity. nih.gov
In the development of molecular imaging probes, a homoarginine residue was incorporated into a probe designed for in situ self-assembly upon activation by an enzyme. acs.org The presence of the homoarginine residue was intended to facilitate interaction with cell membranes, leading to the disruption of the membrane and subsequent cell death. acs.org This demonstrates how the properties of homoarginine can be harnessed to create sophisticated probes for theranostic applications.
Furthermore, research is ongoing to explore the role of homoarginine as a proteinogenic amino acid and its incorporation into the "homoarginylome". nih.govnih.gov The use of isotopic homoarginine will allow for the unbiased discovery of its occurrence and distribution in biological systems, providing insights into its role as a building block for proteins and as a metabolite. nih.govnih.gov
Design of Protease-Resistant Peptides with Homoarginine
A significant limitation in the therapeutic application of peptides is their susceptibility to degradation by endogenous proteases. nih.gov A common strategy to overcome this is the incorporation of unnatural amino acids to render the peptide less recognizable by these enzymes. nih.govmdpi.com The substitution of arginine with its analogue, homoarginine, is a prime example of this approach.
Homoarginine differs from arginine by the presence of an additional methylene (B1212753) group in its side chain. This subtle structural change can be sufficient to hinder the binding and subsequent cleavage by specific proteases, most notably trypsin, which preferentially cleaves at the C-terminal side of arginine and lysine residues. The incorporation of homoarginine can thus significantly increase the half-life of a peptide in a biological environment. For instance, derivatives such as Fmoc-D-homoArg(Et)2-OH have been shown to make peptides and proteins resistant to proteolysis by trypsin. medchemexpress.com
Research has demonstrated the effectiveness of incorporating various unnatural residues to enhance proteolytic stability. Studies on α,β-peptides have shown high resistance to cleavage by both trypsin and chymotrypsin. acs.org The use of D-amino acids is another effective strategy, as they can induce turns in the peptide structure and provide broad proteolytic protection. nih.govmdpi.com The principle relies on altering the peptide backbone or side-chain structure to an extent that it is no longer a substrate for the target protease, while ideally retaining the desired biological activity. nih.gov
The synthesis of these modified peptides is commonly achieved through Fmoc-based solid-phase synthesis, where building blocks like this compound, Fmoc-D-Arg(Pbf)-OH, or Fmoc-β3-HArg(Pbf)-OH are used to introduce the modified residue at the desired position in the peptide sequence. nih.gov
Table 1: Proteolytic Susceptibility of Standard vs. Homoarginine-Modified Peptides
| Peptide Type | Key Residue at Cleavage Site | Typical Protease | Susceptibility to Cleavage | Rationale for Resistance |
|---|---|---|---|---|
| Standard Peptide | Arginine | Trypsin | High | Trypsin specifically recognizes and cleaves at the carboxyl side of arginine residues. |
| Modified Peptide | Homoarginine | Trypsin | Low | The extended side chain of homoarginine sterically hinders effective binding within the protease's active site. medchemexpress.com |
| Modified Peptide | β³-Homoarginine | Trypsin, Chymotrypsin | Very Low | The altered peptide backbone of β-amino acids prevents recognition by proteases. acs.org |
Development of Activity-Based Probes with this compound Derivatives
Activity-based probes (ABPs) are powerful chemical tools used to label and study active enzymes within complex biological samples. nih.gov These probes typically consist of three key components: a peptide-based recognition sequence that directs the probe to a specific enzyme or family of enzymes, an electrophilic "warhead" that covalently binds to a catalytic residue in the enzyme's active site, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and visualization. nih.gov
The design of the peptide recognition element is crucial for the probe's selectivity. This compound is a valuable reagent in the synthesis of ABPs targeting proteases that recognize basic amino acids, such as certain caspases, cathepsins, or coagulation factors. rsc.org By using this compound during solid-phase peptide synthesis, researchers can introduce homoarginine into the recognition sequence. nih.gov This modification can serve several purposes:
Tuning Selectivity: Replacing arginine with homoarginine can alter the binding affinity of the probe for different proteases, potentially increasing its selectivity for a specific target over other related enzymes.
Enhancing Stability: Just as in therapeutic peptides, the inclusion of homoarginine can make the ABP itself resistant to proteolytic degradation, ensuring its integrity until it reaches its target enzyme.
The development process for a selective ABP often involves screening peptide libraries to identify the optimal recognition sequence. nih.govrsc.org For instance, a library might be synthesized with a fixed P1 residue (the primary determinant of specificity for many proteases) like arginine, while other positions (P2, P3, P4) are varied. rsc.org Subsequent libraries could then explore unnatural amino acids, such as homoarginine, in the P1 position to further refine selectivity. rsc.org Once an optimal sequence is identified, it is synthesized with a warhead and a reporter tag to create the final activity-based probe. nih.gov
Table 2: Components of a Generic Activity-Based Probe
| Component | Function | Role of this compound Derivative |
|---|---|---|
| Recognition Sequence | Provides specificity by mimicking the enzyme's natural substrate. | Used as a building block in SPPS to incorporate homoarginine into this sequence, tuning selectivity and enhancing stability. nih.govnih.gov |
| Reactive Group (Warhead) | Forms an irreversible, covalent bond with a catalytic residue in the active site. | Not directly involved, but its effectiveness depends on the correct positioning by the recognition sequence. nih.gov |
| Reporter Tag (e.g., Biotin, Fluorophore) | Enables detection, quantification, and visualization of the labeled enzyme. | Not directly involved, but is attached to the synthetic peptide construct. nih.gov |
Chemical Synthesis of Modified Peptides for PTM Research
The chemical synthesis of peptides containing modified amino acids is a cornerstone of PTM research. nih.gov It allows for the production of homogenous peptide populations with defined modifications, which is often difficult to achieve through biological expression systems. researchgate.net this compound serves as a key building block in this endeavor, particularly in the investigation of arginine-related PTMs.
Investigating Arginine Methylation and Citrullination Analogs
Arginine methylation and citrullination are two critical PTMs that play significant roles in gene regulation, signal transduction, and protein-protein interactions. nih.gov The structural similarity of homoarginine to arginine makes it an excellent scaffold for creating analogs to study these modifications.
Researchers utilize Fmoc-protected homoarginine derivatives to synthesize peptides where the natural arginine is replaced by its longer-chain homolog. This substitution can provide insights into the stringency of enzyme-substrate recognition and the functional consequences of altering the charge and length of the side chain. For instance, the synthesis of peptides containing homoarginine can be used to probe the active sites of protein arginine methyltransferases (PRMTs) and protein arginine deiminases (PADs), the enzymes responsible for methylation and citrullination, respectively. nih.govbiorxiv.org By comparing the enzymatic processing of peptides containing arginine versus homoarginine, researchers can elucidate the structural requirements for these modifications.
| Enzyme Class | PTM Investigated | Role of this compound | Research Finding |
| Protein Arginine Deiminases (PADs) | Citrullination | Serves as a substrate analog to study enzyme activity and specificity. | PAD4 can citrullinate homoarginine, indicating some flexibility in its active site. biorxiv.org |
| Protein Arginine Methyltransferases (PRMTs) | Methylation | Used to create peptide probes to investigate the structural requirements of PRMTs. | The replacement of arginine with homoarginine can affect the efficiency of methylation, highlighting the importance of the arginine side-chain length for enzyme recognition. nih.gov |
Synthesis of Homoarginine-Containing Peptides as Probes for PTM-Related Enzymes
Beyond serving as a simple replacement for arginine, this compound is instrumental in the synthesis of sophisticated molecular probes to study the enzymes that mediate PTMs. These probes can be designed to include reporter groups, such as fluorophores or biotin tags, which facilitate the detection and quantification of enzyme activity.
A notable application is in the development of substrates for continuous enzyme assays. For example, homoarginine-containing peptides have been synthesized to study the activity of trypsin-like enzymes, where the modification can confer resistance to enzymatic degradation, allowing for more stable and reliable assays. nih.gov Furthermore, the prenyltransferase AutF has been shown to process Fmoc-L-homoarginine-OH, attaching a prenyl group to the guanidinium moiety. rsc.org This finding opens avenues for using AutF to produce prenylated Fmoc-L-homoarginine, which can then be incorporated into peptides via SPPS to study the impact of this specific PTM. rsc.org
Application in Protein-Protein Interaction (PPI) Studies Related to PTMs
PTMs often function by creating or disrupting protein-protein interactions (PPIs). nih.gov The ability to synthesize peptides with specific PTM mimics is therefore crucial for dissecting these interaction networks. This compound plays a role in this area by enabling the creation of peptides that can probe the binding specificities of "reader" domains—protein modules that recognize and bind to specific PTMs.
By incorporating homoarginine into a peptide sequence that is known to be a binding site for a particular reader domain, researchers can assess the importance of the precise chemical structure of the modified residue for the interaction. For example, if a reader domain that normally binds to methylated arginine fails to bind to a homoarginine-containing peptide, it suggests a high degree of specificity for the natural PTM. Conversely, if binding is retained, it may indicate a more promiscuous binding pocket. These studies are essential for understanding how PTMs translate into downstream biological signals. nih.gov
Utilizing this compound in the Generation of Chemically Modified Proteins
The principles of using this compound in peptide synthesis can be extended to the generation of larger, chemically modified proteins. While the total chemical synthesis of large proteins remains challenging, segment-based approaches, such as native chemical ligation, allow for the assembly of protein domains from smaller, synthetically accessible peptides.
Computational Chemistry and Molecular Modeling of Fmoc Homoarg Oh and Its Peptides
Molecular Dynamics Simulations of Homoarginine-Containing Peptides
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides containing homoarginine, MD simulations provide critical information on their conformational preferences, flexibility, and interactions with biological targets such as receptors or membranes.
Researchers have employed MD simulations to understand how the incorporation of homoarginine, an analogue of arginine with an additional methylene (B1212753) group in its side chain, influences peptide structure and function. acs.org These simulations can reveal how the longer, more flexible side chain of homoarginine alters the peptide's binding mode to its target protein compared to its natural arginine counterpart. For instance, in a study on 26RFa peptide analogues, MD simulations were used to investigate how Arg25-modified analogues, including those with homoarginine, interact with the QRFPR receptor. acs.org
MD simulations are also crucial for studying the interaction of homoarginine-containing peptidomimetics with lipid membranes. researchgate.net These studies can elucidate the role of the guanidinium (B1211019) group in mediating membrane adsorption and penetration, a key factor for cell-penetrating peptides (CPPs). Simulations can quantify parameters such as the number of hydrogen bonds formed between the peptide and lipid headgroups, the depth of peptide insertion into the bilayer, and the resulting membrane curvature. biorxiv.org Atomistic simulations have shown that arginine-rich peptides bind more strongly and penetrate deeper into anionic lipid headgroups than their lysine (B10760008) equivalents, and this enhanced interaction leads to a stronger induction of negative membrane curvature. biorxiv.org
A study on palmitoylated α-peptide/β-peptoid peptidomimetics used MD simulations to compare the properties of molecules containing lysine versus those with homoarginine. The results provided insights into intramolecular hydrogen bonds, dynamic mobility, and interactions with water, helping to explain the differential behavior of these molecules when interacting with lipid bilayers. researchgate.net
Table 1: Selected Findings from Molecular Dynamics Simulations of Homoarginine-Containing Peptides
| Peptidomimetic/Peptide System | Simulation Focus | Key Findings from MD Simulations | Reference |
|---|---|---|---|
| 26RFa(20–26) analogues with homoarginine | Interaction with QRFPR receptor | Elucidated the binding groove and conformational flexibility; showed that modifications to the guanidino group affect turn conformations and receptor interaction. | acs.org |
| Palmitoylated peptidomimetics with homoarginine | Interaction with lipid membranes | Homoarginine-containing peptidomimetics showed more favorable binding enthalpies and higher adsorption onto anionic lipid bilayers compared to lysine-containing counterparts. | researchgate.net |
| Nona-arginine (R9) vs. Nona-lysine (K9) | Membrane interaction and curvature | R9 binds more strongly and induces more significant negative membrane curvature than K9, an effect attributed to the specific properties of the guanidinium group. | biorxiv.org |
| Peptides with unnatural amino acids | Dimerization and folding | Provided a general framework for how unnatural residues, including derivatives like homoarginine, can modify conformational flexibility and hydrogen-bonding patterns, influencing secondary structure formation. | nih.gov |
Quantum Chemical Calculations for Understanding Reactivity and Protecting Group Behavior
Quantum chemical (QC) calculations offer a molecular-level understanding of chemical structures, reactivity, and the behavior of protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.org These calculations are based on the principles of quantum mechanics and can predict electronic properties, reaction energies, and transition states with high accuracy.
For Fmoc-homoarg-OH, QC calculations are instrumental in understanding the lability of the Fmoc protecting group. The Fmoc group is known for its sensitivity to basic conditions, typically being removed by treatment with a secondary amine like piperidine (B6355638). lgcstandards.com The cleavage occurs via a β-elimination mechanism. QC calculations can model this reaction pathway, determining the energetics and the structure of the transition state. Such studies confirm that the acidity of the proton at the C9 position of the fluorenyl group is key to its base-lability. publish.csiro.au
Furthermore, QC methods can be used to investigate the intramolecular interactions within the this compound molecule itself. acs.org These calculations can quantify the strength of hydrogen bonds, such as those that might form between the guanidinium group of the homoarginine side chain and the carboxylate or the urethane (B1682113) moiety. These interactions can influence the molecule's preferred conformation in solution and potentially affect the reactivity of both the carboxyl group during peptide coupling and the Fmoc group during deprotection.
A study combining solid-state NMR, X-ray crystallography, and quantum chemical calculations on N-α-Fmoc-protected amino acids has provided detailed insights into their structural and electronic properties. wikipedia.org While not specific to homoarginine, the findings are generalizable and highlight how the Fmoc group influences the local chemical environment of the amino acid.
Table 2: Key Characteristics of the Fmoc Protecting Group Investigated by Computational Methods
| Property | Computational Method | Finding | Significance |
|---|---|---|---|
| Cleavage Mechanism | Quantum Chemistry | The deprotection by base proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic C9-proton on the fluorene (B118485) ring. publish.csiro.au | Explains the high sensitivity to basic conditions and orthogonality with acid-labile protecting groups. |
| Electronic Structure | Quantum Chemistry | The fluorenyl system's electronic properties contribute to the stability of the dibenzofulvene byproduct formed after cleavage. wikipedia.org | The formation of a stable, UV-active byproduct allows for real-time monitoring of the deprotection step in solid-phase peptide synthesis. |
| Intramolecular Interactions | Quantum Chemistry | Can predict and quantify hydrogen bonding between the Fmoc urethane and the amino acid side chain. acs.org | These interactions can affect the local conformation and reactivity of the protected amino acid during synthesis. |
| Steric Hindrance | Molecular Modeling | The bulky nature of the Fmoc group can sterically hinder the approach of reagents. nih.gov | This can impact coupling efficiency, especially with sterically demanding amino acids, and may require optimization of reaction conditions. |
Computational Design of Novel Homoarginine-Based Peptidomimetics
Computational design leverages molecular modeling and simulation to create novel molecules with specific, enhanced properties. For homoarginine, this approach is used to design peptidomimetics—molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve characteristics like stability, affinity, or cell permeability. acs.org
The process often begins with a known peptide ligand and its target receptor. Computational tools are used to model the peptide-receptor complex and identify key interactions. Scientists can then computationally introduce modifications, such as substituting an arginine residue with homoarginine, and predict the effect on binding affinity and specificity. For example, the elongated side chain of homoarginine might allow for new or optimized interactions within a receptor's binding pocket that were not possible with arginine. acs.org A study on inhibitors of uPA and TMPRSS2 involved the design and synthesis of peptidomimetics containing homoarginine, highlighting its importance as a building block in creating diverse chemical libraries for screening. mdpi.com
One area where homoarginine is of particular interest is in the design of cell-penetrating peptides (CPPs). The guanidinium group is critical for cell entry, and modifying its presentation on a peptide backbone can enhance efficacy. Computational studies suggest that elongating the side chain of lysine by branching it with homoarginine can lead to more effective inhibitors of certain protein-protein interactions. researchgate.net
Computational design is not limited to modifying side chains. It also extends to creating entirely new backbones that position homoarginine side chains in specific spatial arrangements to mimic the surface of a protein or to optimize interactions with a membrane. researchgate.netacs.org These de novo design approaches are becoming more powerful, enabling the creation of complex macrocycles and other constrained structures with high affinity and selectivity for their targets. tandfonline.com
Table 3: Examples of Computationally Guided Design of Homoarginine-Based Peptidomimetics
| Target/Application | Design Strategy | Computational Approach | Result/Observation | Reference |
|---|---|---|---|---|
| QRFPR Ligands | Modify Arg25 in 26RFa(20–26) with homoarginine and other derivatives. | Molecular Dynamics Simulations | Homoarginine substitution resulted in a less potent ligand compared to the parent peptide, providing structure-activity relationship data for further design. | acs.org |
| uPA/TMPRSS2 Inhibitors | Incorporate homoarginine as a P1 residue in peptidomimetic inhibitors. | Ligand-Based Design, Homology Modeling | The homoarginine-containing inhibitor did not show activity, highlighting the strict structural requirements of the S1 binding pocket for these proteases. | mdpi.com |
| Inhibition of Amyloid Formation | Side-chain elongation of Lys with homoarginine in a short peptide. | Molecular Modeling | The Lys(Har)-Pro-Pro-Arg peptide showed more effective inhibition, suggesting the modification improved interaction with the target. | researchgate.net |
| siRNA Delivery | Design of peptidomimetics with repeating homoarginine residues. | Molecular Modeling | Peptidomimetics with systematically varied numbers of homoarginine residues were shown to self-assemble with siRNA, forming complexes for gene silencing. | researchgate.net |
Analytical Methodologies for Fmoc Homoarg Oh in Research
Chromatographic Techniques for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity of Fmoc-homoarg-OH and for its purification. These methods separate the compound from impurities based on its physicochemical properties.
RP-HPLC is a primary method for determining the purity of this compound and its derivatives, often achieving purity levels of ≥95% to ≥99%. scientificlabs.co.ukchemimpex.comanaspec.com The technique is also used in the purification of crude peptides synthesized using this compound. rsc.orgajpamc.com In a typical analytical setup, a C18 column is used with a gradient elution system involving solvents like acetonitrile (B52724) and water, often with trifluoroacetic acid (TFA) as an additive. researchgate.net The separation is monitored by UV detection, commonly at wavelengths between 200 nm and 300 nm. tdcommons.org For instance, analysis of Fmoc-protected amino acids can be performed using a C18 column with a gradient of acetonitrile in water containing 0.05% TFA. researchgate.net
The conditions for HPLC analysis can be optimized to effectively separate impurities. This includes adjusting the mobile phase composition, flow rate, and the type of stationary phase. For example, a patent discloses a method for detecting the purity of Fmoc-Arg(Pbf)-OH by using high-performance liquid chromatography with acetonitrile as a solvent, which allows for better separation of impurities. google.com
Table 1: Exemplary RP-HPLC Conditions for Fmoc-Amino Acid Analysis
| Parameter | Condition | Reference |
| Column | C18 (Chromolith 4.6 × 50 mm) | researchgate.net |
| Mobile Phase A | 0.05% TFA in water | researchgate.net |
| Mobile Phase B | 0.05% TFA in acetonitrile | researchgate.net |
| Gradient | 5% to 50% B | researchgate.net |
| Detection | UV | researchgate.net |
Spectroscopic Characterization in Academic Research
Spectroscopic methods provide detailed structural information and confirm the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound. While specific NMR data for the unprotected this compound is not detailed in the provided results, the principles of NMR are widely applied to characterize similar Fmoc-protected amino acids. sigmaaldrich.comresearchgate.net For related compounds, both ¹H and ¹³C NMR are used to confirm the presence of the Fmoc group, the amino acid core, and any side-chain protecting groups. rsc.org Isotopic labeling with ¹³C and ¹⁵N can be employed in solid-state NMR studies to gain more detailed structural information, particularly in the context of synthesized peptides. sigmaaldrich.com
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of this compound and its derivatives. For the related compound Fmoc-homoArg(Pbf)-OH, the molecular weight is confirmed to be 662.80 g/mol . sigmaaldrich.com In peptide synthesis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to check the completeness of each coupling step, including the incorporation of Fmoc-homoArg(Pbf)-OH. nih.gov High-resolution mass spectrometry is also a key quality control tool for ensuring high purity. chempep.com
Table 2: Physicochemical Properties of Fmoc-homoarg(Pbf)-OH
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂N₄O₇S | innospk.com |
| Molecular Weight | 662.79600 g/mol | innospk.com |
| Appearance | White to slight yellow to beige powder | scientificlabs.co.uk |
| Purity (HPLC) | ≥95.0% | scientificlabs.co.uksigmaaldrich.com |
| Purity (TLC) | ≥97% | scientificlabs.co.uksigmaaldrich.com |
Advanced Techniques for Purity Assessment in Research Settings
Beyond standard chromatographic and spectroscopic methods, other techniques are utilized to ensure the high purity of this compound for research applications.
Thin-Layer Chromatography (TLC) is a simple and rapid method used for monitoring reaction progress and assessing purity, often in conjunction with HPLC. For Fmoc-homoArg(Pbf)-OH, a purity of ≥97% as determined by TLC is often reported. scientificlabs.co.uksigmaaldrich.com
Furthermore, the purity of the starting Fmoc-amino acids, including this compound, directly impacts the purity of the final synthesized peptide. Research has shown that purifying individual Fmoc-amino acids before their use in solid-phase peptide synthesis (SPPS) can significantly reduce the impurity profile of the resulting crude peptide. ajpamc.com This highlights the importance of rigorous purity assessment of the building blocks themselves. In some cases, chemoselective tags can be used to aid in the purification of long peptides, separating them from failure sequences. sigmaaldrich-jp.com
Future Prospects and Broader Impact of Fmoc Homoarg Oh Research
Innovations in Drug Discovery and Development
The use of Fmoc-homoarg-OH derivatives is a cornerstone in modern pharmaceutical research and development. innospk.com These compounds serve as essential building blocks in the synthesis of complex peptides and peptide-based drugs. chemimpex.comchemimpex.com The incorporation of homoarginine can improve the pharmacokinetic properties of therapeutic peptides, offering advantages in stability and bioactivity, which are critical for creating effective drug candidates. chemimpex.comnetascientific.com Specifically, derivatives like Fmoc-D-homoArg(Et)2-OH are noted for rendering peptides and proteins resistant to degradation by enzymes like trypsin. medchemexpress.com This resistance is a significant step forward in developing more robust and effective peptide therapeutics. The high purity of compounds like Fmoc-Homoarg(Pbf)-OH (≥98%) ensures minimal impurities in the synthesis process, which is a stringent requirement in the pharmaceutical industry for producing cutting-edge medications. innospk.com
This compound is a key component in the solid-phase peptide synthesis (SPPS) of novel therapeutic peptides. chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to this process, allowing for selective and efficient synthesis of peptides with precise amino acid sequences. chemimpex.comnetascientific.com The introduction of homoarginine can introduce cationic properties that may enhance a peptide's binding affinity and biological activity. chemimpex.com
Research has shown that replacing arginine with homoarginine can be a valuable strategy for designing biologically active peptides with increased resistance to enzymatic degradation. nih.gov This has been explored in the synthesis of opioid peptides like neo-endorphins and dynorphins. nih.gov Furthermore, derivatives such as Fmoc-L-Homoarg(Et)2-OH are specifically used for synthesizing peptides containing homoarginine, contributing to the development of new peptide drugs. medchemexpress.com The good solubility and stability of the resulting peptides can improve their bioavailability and efficacy in vivo. chembk.com This makes this compound and its variants indispensable tools in medicinal chemistry for creating therapeutics in areas like oncology and immunology, where precise peptide design is crucial. chemimpex.com
Derivatives of this compound in Therapeutic Peptide Synthesis
| Derivative | Key Application/Finding | Reference |
|---|---|---|
| Fmoc-L-Homoarg-OH · HCl | Introduces cationic properties to improve binding affinity and pharmacokinetic properties of peptide drugs. | chemimpex.com |
| Fmoc-D-homoArg(Et)2-OH | Renders peptides resistant to proteolysis by trypsin. | medchemexpress.com |
| Fmoc-Homoarg(Pbf)-OH | Used as a tool for introducing homoarginine during Fmoc SPPS, similar to Fmoc-Arg(Pbf)-OH. | alfa-chemistry.com |
| Boc-Har{omega,omega'-[Z(2Cl)]2}-OH | Used in the synthesis of neo-endorphins and dynorphins to create peptides with increased resistance to degradation. | nih.gov |
The development of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs) represents a significant area of therapeutic innovation. Arginine-rich peptides are frequently used in the design of CPPs and AMPs. chempep.com The substitution of arginine with homoarginine, facilitated by reagents like Fmoc-HoArg(Pbf)-OH, has been a key strategy in this field. apnbiotech.com Research has demonstrated that incorporating homoarginine in place of arginine in certain AMPs can significantly enhance their stability in human serum without compromising their antimicrobial activity. nih.gov
For example, analogs of the antimicrobial peptide oncocin where L-arginine was replaced by D-arginine showed a dramatic increase in bioavailability from 25 minutes to over 8 hours, along with slightly improved antibacterial activity. peptide.com The synthesis of such potent analogs relies on protected derivatives like Fmoc-D-Arg(Pbf)-OH. peptide.com These findings underscore the potential of using this compound and its related compounds to overcome the limitations of natural peptides, such as protease vulnerability, paving the way for more effective treatments for bacterial infections. nih.gov The use of Fmoc-HoArg(Pbf)-OH has been specifically noted in the synthesis of various peptides including AMPs and neuropeptides. apnbiotech.com
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's efficacy and stability. Specific derivatives of homoarginine have emerged as valuable components in this technology. For instance, Fmoc-D-homoArg(Et)2-OH (hydrochloride) is utilized as a cleavable ADC linker in the synthesis of antibody-drug conjugates. medchemexpress.com This highlights a sophisticated application of a homoarginine derivative beyond direct incorporation into the main peptide chain, showcasing its utility in constructing complex bioconjugates for targeted drug delivery.
Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides
Advancements in Chemical Biology and Biochemistry
In the fields of chemical biology and biochemistry, this compound and its derivatives serve as versatile tools for research. chemimpex.com They are employed to synthesize custom peptides used in the study of protein-protein interactions and the design of novel biomolecules. chemimpex.comnetascientific.com The incorporation of homoarginine allows researchers to probe the functional role of arginine residues in peptides and proteins. For example, replacing a natural arginine with homoarginine can alter enzymatic cleavage sites, helping to elucidate metabolic pathways and enzyme mechanisms. nih.gov
These amino acid derivatives are also used to create diverse peptide libraries for high-throughput screening, which aids in the discovery of new bioactive compounds. netascientific.com Furthermore, derivatives have been used in neuroscience research to study neuropeptides and their roles in signaling pathways. netascientific.comapnbiotech.com The ability to synthesize peptides with specific modifications using this compound is crucial for advancing our understanding of fundamental biological processes.
Development of New Chemical Tools and Probes
This compound and its protected forms, such as Fmoc-homoArg(Pbf)-OH, are described as fundamental tools for the introduction of homoarginine during Fmoc solid-phase peptide synthesis (SPPS). chemicalbook.comsigmaaldrich.com Their utility extends to the creation of sophisticated chemical probes for studying biological systems.
One notable application is in the development of inhibitors for histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. iris-biotech.de Specific building blocks, including Fmoc-HomoArg(OtBu,Pbf)-OH, are used to create substrate peptidomimetic inhibitors. These molecules contain non-natural amino acids with functional groups that can chelate the zinc(II) ion in the HDAC active site. By using these Fmoc-protected derivatives, researchers can systematically fine-tune the chelating properties of peptides, leading to the development of potent and selective HDAC inhibitors. iris-biotech.de This work exemplifies how this compound derivatives function as enabling tools for creating chemical probes to interrogate complex biological pathways.
This compound Derivatives as Chemical Tools
| Derivative | Function as a Tool/Probe | Reference |
|---|---|---|
| Fmoc-homoArg(Pbf)-OH | A useful tool for introducing homoarginine during Fmoc SPPS. | alfa-chemistry.comchemicalbook.com |
| Fmoc-HomoArg(OtBu,Pbf)-OH | A building block for synthesizing HDAC inhibitors, acting as a tool to fine-tune the chelating properties of peptides. | iris-biotech.de |
| Fmoc-D-Homoarg(Et)2-OH | A building block for creating peptide-based therapeutics and studying protein interactions. | chemimpex.comnetascientific.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying Fmoc-homoarg-OH in peptide synthesis?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group .
- Coupling : Activate the amino acid (e.g., with HBTU or HATU) in the presence of a base (e.g., DIPEA) for efficient coupling .
- Purification : Reverse-phase HPLC (≥99% purity) with a C18 column and gradients of water/acetonitrile (0.1% TFA) is standard .
- Critical Note : Monitor reaction progress via ninhydrin or LC-MS to avoid incomplete coupling or side reactions .
Q. How do steric and electronic effects of the homoarginine side chain influence coupling efficiency?
- Methodological Answer : The extended side chain of homoarginine increases steric hindrance, requiring optimized conditions:
- Extended Coupling Time : 2–4 hours compared to standard 1-hour protocols .
- Activation Reagents : Use HATU (instead of HOBt/DIC) for improved activation of bulky residues .
- Solvent Choice : DCM/DMF mixtures (1:1) enhance solubility and reduce aggregation during synthesis .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- Waste Disposal : Segregate waste in designated containers for professional disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the self-assembly behavior of this compound-containing peptides?
- Methodological Answer :
- Simulation Setup : Use software like GROMACS or AMBER to model peptide folding and aggregation. Input structures are optimized via DFT (e.g., B3LYP/6-31G*) .
- Key Parameters : Analyze π-π stacking of Fmoc groups, hydrogen bonding, and solvent interactions .
- Validation : Compare simulated fibril diameters (e.g., 10–15 nm) with TEM/WAXS data .
- Example : A study on Fmoc-dipeptides revealed amphiphilic fibril surfaces drive aggregation, contradicting earlier β-sheet assumptions .
Q. What strategies resolve contradictions in structural data (e.g., CD vs. FTIR) for this compound peptides?
- Methodological Answer :
- Multi-Technique Validation :
| Technique | Structural Insight | Limitations |
|---|---|---|
| CD | Secondary structure (e.g., PPII helices) | Insensitive to short peptides |
| FTIR | Amide I band (1600–1700 cm⁻¹) for β-sheets/random coils | Overlap with solvent peaks |
| WAXS | Fibril periodicity (d-spacings) | Requires crystalline samples |
- Case Study : For Fmoc-AA, WAXS confirmed π-stacking distances (4.7 Å), while FTIR ruled out dominant β-sheets .
Q. How can this compound be incorporated into phosphatase-resistant peptide antagonists for therapeutic applications?
- Methodological Answer :
- Design : Replace phosphorylated tyrosine (pTyr) in SH2 domain ligands with homoarginine to mimic charge and resist phosphatases .
- Synthetic Steps :
Use this compound with orthogonal protecting groups (e.g., Pbf for guanidino).
Perform on-resin global deprotection with TFA/scavengers (e.g., TIPS/H₂O) .
- Biological Testing : Validate binding via SPR or ITC and assess stability in serum-containing media .
Data-Driven Insights
Q. What analytical techniques are essential for characterizing this compound purity and stability?
- Methodological Answer :
- Purity Assessment :
| Method | Conditions | Target |
|---|---|---|
| HPLC | C18 column, 0.1% TFA, 5→95% ACN | ≥99% purity |
| NMR | DMSO-d6, 500 MHz | Confirm absence of rotamers |
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for de-Fmoc or oxidation products .
Contradiction Analysis
Q. Why do some studies report β-sheet dominance in Fmoc-peptides while others propose PPII helices?
- Methodological Answer :
- Context Dependency : Solvent (e.g., pH, ionic strength) and peptide length alter dominant conformations. For example:
- Short peptides (e.g., dipeptides) : PPII helices prevail due to limited backbone flexibility .
- Longer peptides : β-sheets form under high-concentration or low-solubility conditions .
- Resolution : Use TEM (for fibril morphology) and solid-state NMR to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
